N-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-1-(phenylsulfonyl)piperidine-3-carboxamide
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Overview
Description
N-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-1-(phenylsulfonyl)piperidine-3-carboxamide is a complex organic compound with a molecular structure that includes a benzodioxole group, a piperidine ring, and a phenylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-1-(phenylsulfonyl)piperidine-3-carboxamide typically involves multiple steps. One common method includes the following steps:
Formation of the Benzodioxole Intermediate: The benzodioxole group is synthesized through a reaction involving catechol and formaldehyde under acidic conditions.
Amidation Reaction: The benzodioxole intermediate is then reacted with an amine to form the benzodioxole amine.
Coupling with Piperidine: The benzodioxole amine is coupled with a piperidine derivative under basic conditions to form the desired piperidine carboxamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-1-(phenylsulfonyl)piperidine-3-carboxamide undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodioxole and piperidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzodioxole or piperidine derivatives.
Scientific Research Applications
N-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-1-(phenylsulfonyl)piperidine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an inhibitor of various enzymes and receptors, making it a candidate for drug development.
Biological Research: The compound is used in studies related to cell signaling pathways and molecular interactions.
Materials Science: It is explored for its potential use in the development of new materials with specific electronic or optical properties.
Industrial Applications: The compound is investigated for its use as a corrosion inhibitor and in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-1-(phenylsulfonyl)piperidine-3-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes such as carbonic anhydrase and receptors involved in cell signaling.
Pathways Involved: It affects pathways related to angiogenesis and cell proliferation by inhibiting key enzymes and receptors.
Mode of Action: The compound binds to the active site of the target enzyme or receptor, inhibiting its function and leading to downstream effects such as reduced cell growth or altered signaling.
Comparison with Similar Compounds
Similar Compounds
- N-[5-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]propanamide
- 1-(2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl)-4-methylpyridinium chloride
Uniqueness
N-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-1-(phenylsulfonyl)piperidine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H23N3O6S |
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Molecular Weight |
445.5 g/mol |
IUPAC Name |
1-(benzenesulfonyl)-N-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]piperidine-3-carboxamide |
InChI |
InChI=1S/C21H23N3O6S/c25-20(23-16-8-9-18-19(11-16)30-14-29-18)12-22-21(26)15-5-4-10-24(13-15)31(27,28)17-6-2-1-3-7-17/h1-3,6-9,11,15H,4-5,10,12-14H2,(H,22,26)(H,23,25) |
InChI Key |
DIYWBPPVNFODCV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=CC=C2)C(=O)NCC(=O)NC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
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